
Sodium d-glucuronate monohydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium D-glucuronate monohydrate is a carboxylic acid derivative that is highly soluble in water. It is often used in biochemical research due to its role in the process of glucuronidation, where glucuronic acid is linked to various molecules to enhance their solubility and facilitate their excretion from the body .
准备方法
Synthetic Routes and Reaction Conditions: Sodium D-glucuronate monohydrate can be synthesized through the oxidation of glucose, where the primary alcohol group of glucose is converted into a carboxyl group. This process can be catalyzed by enzymes or chemical oxidants .
Industrial Production Methods: The industrial production of this compound often involves biocatalysis due to its high efficiency and environmental friendliness. Methods include single enzyme catalysis, multi-enzyme cascades, whole cell catalysis, and co-culture systems .
化学反应分析
Types of Reactions: Sodium D-glucuronate monohydrate undergoes various chemical reactions, including:
Oxidation: Conversion of the primary alcohol group to a carboxyl group.
Reduction: Reduction of the carboxyl group back to an alcohol group.
Substitution: Replacement of the sodium ion with other cations.
Common Reagents and Conditions:
Oxidation: Enzymes or chemical oxidants.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various salts to replace the sodium ion.
Major Products:
Oxidation: D-glucuronic acid.
Reduction: D-glucose.
Substitution: Different glucuronate salts depending on the cation used.
科学研究应用
Sodium D-glucuronate monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions.
Biology: Plays a role in detoxification processes by enhancing the solubility of toxins and facilitating their excretion.
Medicine: Used in drug delivery systems to improve the solubility and bioavailability of drugs.
作用机制
The primary mechanism of action of sodium D-glucuronate monohydrate involves glucuronidation, where it links to various molecules to increase their water solubility. This process is crucial for the detoxification of endogenous and exogenous substances, allowing for their easier excretion through urine or sweat .
相似化合物的比较
- D-glucuronic acid
- D-gluconic acid
- D-galacturonic acid
Comparison:
- D-glucuronic acid: Similar in structure but lacks the sodium ion.
- D-gluconic acid: Differs in the oxidation state of the carbon atoms.
- D-galacturonic acid: Similar in structure but derived from galactose instead of glucose.
Uniqueness: Sodium D-glucuronate monohydrate is unique due to its high solubility in water and its role in enhancing the solubility and excretion of various molecules, making it highly valuable in biochemical and medical applications .
属性
分子式 |
C6H11NaO8 |
|---|---|
分子量 |
234.14 g/mol |
IUPAC 名称 |
sodium;2,3,4,5-tetrahydroxy-6-oxohexanoate;hydrate |
InChI |
InChI=1S/C6H10O7.Na.H2O/c7-1-2(8)3(9)4(10)5(11)6(12)13;;/h1-5,8-11H,(H,12,13);;1H2/q;+1;/p-1 |
InChI 键 |
ICQRTPLATMRWJI-UHFFFAOYSA-M |
规范 SMILES |
C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-Chloro-6-(trifluoromethyl)pyridin-2-yl]-phenylmethanone](/img/structure/B12514096.png)
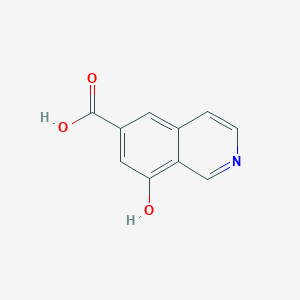
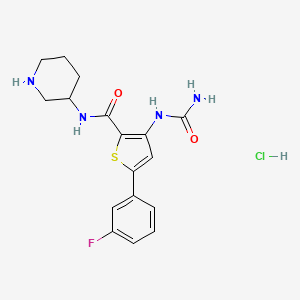
![5-[(Dimethylamino)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B12514115.png)
![[(5-Chloro-1,3-dimethylpyrazol-4-YL)methylidene]amino 4-fluorobenzoate](/img/structure/B12514130.png)
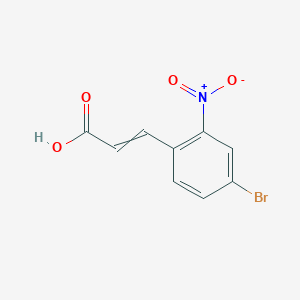
![3-[2-(benzylamino)-1-nitroethenyl]-3H-2-benzofuran-1-one](/img/structure/B12514143.png)


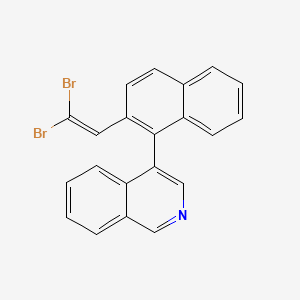

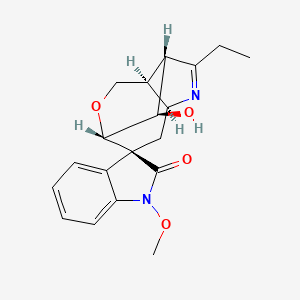
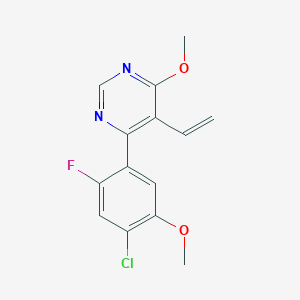
![4-[5-(Naphthalen-1-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12514189.png)
